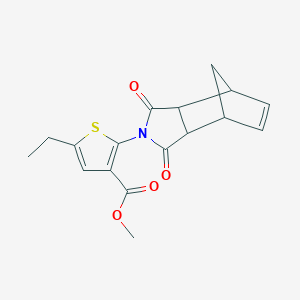
methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate is a compound featuring a complex molecular structure, which makes it a fascinating subject of study in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process. This might start with the creation of the 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole intermediate. Subsequent steps involve introducing the 5-ethylthiophene moiety and finally esterification to form the methyl carboxylate group. Common reaction conditions include the use of organic solvents such as dichloromethane, along with catalysts like p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis might involve high-throughput processes using automated systems to ensure consistent yield and purity. Industrial synthesis also emphasizes environmental sustainability and cost-effectiveness, often incorporating green chemistry principles such as solvent recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The carbonyl groups within the dioxo system can be reduced to alcohols under appropriate conditions using reagents like sodium borohydride.
Substitution: : Electrophilic substitution can occur on the thiophene ring, especially in positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Catalysts such as iron(III) chloride or aluminum chloride in the presence of other electrophiles.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of alcohol derivatives from the carbonyl groups.
Substitution: : Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can act as a building block for more complex molecules, helping in the study of reaction mechanisms and synthesis pathways.
Biology: The dioxo system within the compound can mimic certain biological motifs, making it valuable in the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential applications in drug discovery due to its complex structure, which allows it to interact with various biological targets. It could serve as a lead compound for developing new pharmaceuticals.
Industry: Used in material science for the development of organic semiconductors and other advanced materials owing to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors, influenced by its conformational flexibility and electronic properties. The dioxo groups can participate in hydrogen bonding or nucleophilic attacks, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Compared to other isoindole derivatives, methyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-ethylthiophene-3-carboxylate showcases a unique blend of structural features that confer distinct reactivity and application potential. For instance, the presence of the ethylthiophene moiety introduces additional electronic effects and steric hindrance compared to simpler isoindole systems.
Similar Compounds
2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)acetic acid
5-ethylthiophene-2-carboxylic acid
Methyl 5-ethylthiophene-2-carboxylate
Each of these compounds shares certain structural similarities but lacks the full combination of functional groups present in this compound, making it unique.
Feel like a chemist yet? Happy to dive deeper into any section that piqued your curiosity!
Properties
IUPAC Name |
methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-10-7-11(17(21)22-2)16(23-10)18-14(19)12-8-4-5-9(6-8)13(12)15(18)20/h4-5,7-9,12-13H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHGZIVWKOOGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)N2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2459423.png)
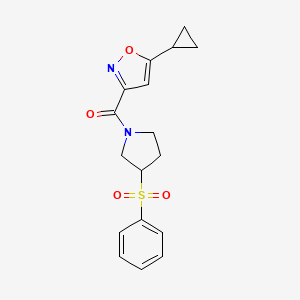
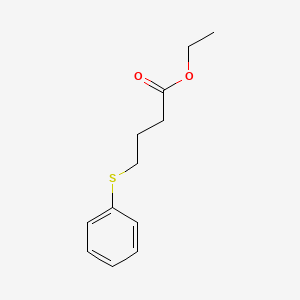
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2459428.png)
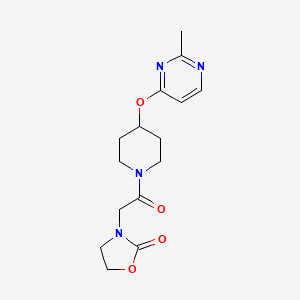
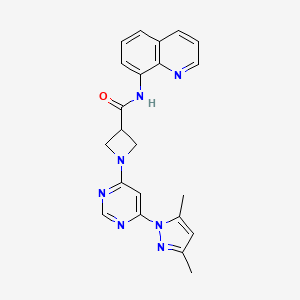
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2459434.png)
![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2459441.png)
![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2459442.png)
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]leucine](/img/structure/B2459444.png)
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2459445.png)
